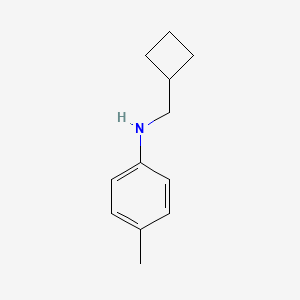

N-(cyclobutylmethyl)-4-methylaniline

Description

Contextualizing N-(cyclobutylmethyl)-4-methylaniline within Substituted Aniline (B41778) Chemistry

Substituted anilines are a cornerstone of organic synthesis, serving as precursors to a vast array of more complex molecules. organic-chemistry.orgnih.gov The electronic nature of the aniline ring, influenced by both the amino group and other substituents, dictates its reactivity in various transformations. organic-chemistry.org The presence of the methyl group in the para position of this compound influences the electron density of the aromatic ring, thereby affecting its nucleophilicity and basicity. These compounds are fundamental building blocks in the creation of pharmaceuticals, dyes, and polymers. usp.orgresearchgate.net The specific substitution pattern of this compound makes it a unique substrate for exploring new synthetic methodologies and creating novel molecular architectures.

The Significance of the Cyclobutylmethyl Moiety in Organic Synthesis

The cyclobutyl group, a four-membered carbocycle, is a fascinating structural motif in organic chemistry. Its inherent ring strain makes it a useful handle for various chemical transformations. The cyclobutylmethyl group, in particular, is found in a number of biologically active compounds, where it can influence properties such as receptor binding and metabolic stability. For instance, the N-cyclobutylmethyl group is a key feature of the opioid analgesic nalbuphine. researchgate.net The incorporation of this moiety into a molecule can impart specific conformational constraints and lipophilicity, which are critical parameters in medicinal chemistry and drug design.

Overview of this compound as a Research Substrate

This compound serves as a valuable research substrate for investigating a variety of chemical reactions. Its structure allows for the exploration of N-alkylation and N-arylation reactions, as well as transformations involving the aromatic ring. The compound's utility as an intermediate in multi-step syntheses is an area of active investigation. Researchers utilize such molecules to develop and refine synthetic protocols, including cross-coupling reactions and C-H functionalization. The presence of both an aromatic ring and a strained cycloalkane offers multiple sites for chemical modification, making it a versatile platform for synthetic exploration.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound and related compounds is driven by several objectives. A primary goal is the development of efficient and selective synthetic routes to this and similar N-alkylated anilines. This includes the optimization of existing methods like reductive amination and the exploration of novel catalytic systems. organic-chemistry.orgrsc.orgnih.gov Furthermore, researchers are interested in understanding how the interplay between the substituted aniline and the cyclobutylmethyl group influences the compound's physical and chemical properties. A long-term objective is to leverage this understanding to design and synthesize new molecules with potential applications in fields such as medicinal chemistry and materials science, where fine-tuning of molecular properties is crucial. usp.org The synthesis of complex molecules containing the N-cyclobutyl-4-methylaniline core, such as N-[3-(2-methoxyphenyl)cyclobutyl]-4-methylaniline, highlights the interest in this structural motif. chemicalbook.com

Chemical Properties and Spectroscopic Data

The specific physical and chemical properties of this compound are not extensively documented in publicly available literature. However, they can be predicted based on the properties of its constituent parts: p-toluidine (B81030) and the cyclobutylmethyl group.

| Property | Predicted Value/Description |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. nih.gov |

| Solubility | Expected to be soluble in common organic solvents and sparingly soluble in water. guidechem.com |

| Boiling Point | Estimated to be in the range of 220-240 °C at atmospheric pressure. |

| pKa | The pKa of the conjugate acid is expected to be around 5, similar to other N-alkylanilines. wikipedia.org |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted ring, the methyl group protons, the methylene (B1212753) protons of the cyclobutylmethyl group, the methine proton of the cyclobutyl ring, and the protons of the cyclobutane (B1203170) ring itself. The NH proton would likely appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum would display distinct signals for the aromatic carbons, the methyl carbon, the methylene carbon adjacent to the nitrogen, and the carbons of the cyclobutyl ring.

IR (Infrared) Spectroscopy The IR spectrum is anticipated to exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations for the aromatic ring.

Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the benzylic C-N bond and fragmentation of the cyclobutyl ring.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several established methods for N-alkylation of anilines.

Common Synthetic Routes

Two primary synthetic strategies are commonly employed for the preparation of N-alkylated anilines:

Reductive Amination: This is a widely used and efficient one-pot method that involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. nih.govorganic-chemistry.orgrsc.org For the synthesis of this compound, this would involve the reaction of cyclobutanecarboxaldehyde (B128957) with p-toluidine . The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org

Direct Alkylation: This method involves the direct reaction of the amine with an alkyl halide. organic-chemistry.orgresearchgate.net In this case, p-toluidine would be reacted with a cyclobutylmethyl halide (e.g., cyclobutylmethyl bromide). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. A potential drawback of this method is the possibility of over-alkylation to form the tertiary amine.

Reaction Mechanisms

Reductive Amination Mechanism: The reaction begins with the nucleophilic attack of the amino group of p-toluidine on the carbonyl carbon of cyclobutanecarboxaldehyde. This is followed by dehydration to form a protonated imine (iminium ion). A hydride reagent then reduces the iminium ion to yield the final this compound product. organic-chemistry.org

Direct Alkylation Mechanism: This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of p-toluidine acts as a nucleophile and attacks the electrophilic carbon of the cyclobutylmethyl halide, displacing the halide ion and forming a new C-N bond.

Structure

2D Structure

3D Structure

Properties

CAS No. |

356539-61-2 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-(cyclobutylmethyl)-4-methylaniline |

InChI |

InChI=1S/C12H17N/c1-10-5-7-12(8-6-10)13-9-11-3-2-4-11/h5-8,11,13H,2-4,9H2,1H3 |

InChI Key |

CCZNSWXVWSHGQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2CCC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclobutylmethyl 4 Methylaniline

Reductive Amination Routes to N-(cyclobutylmethyl)-4-methylaniline

Reductive amination is a highly versatile and widely used method for the synthesis of amines. researchgate.net This process typically involves a two-step sequence, beginning with the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This is followed by the reduction of the imine to the corresponding amine. bu.edu For the synthesis of this compound, the logical precursors are p-toluidine (B81030) and cyclobutanecarboxaldehyde (B128957).

The initial step is the formation of the N-(cyclobutylmethylene)-4-methylaniline Schiff base (an imine). This reaction is often catalyzed by a trace amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Once formed, this imine intermediate is then reduced to the target secondary amine. The reduction can be accomplished through either catalytic hydrogenation or the use of hydride reducing agents.

Catalytic hydrogenation is a method where the C=N double bond of the imine is reduced using hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org This process is widely applicable in industrial chemistry due to its efficiency and the clean nature of the reaction, often producing the desired product with high purity.

The hydrogenation of the N-(cyclobutylmethylene)-4-methylaniline intermediate would typically be carried out using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. nih.govquizlet.com The reaction is generally performed in a solvent like ethanol, methanol (B129727), or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. The specific conditions, including pressure, temperature, and catalyst loading, are optimized to ensure complete conversion of the imine while minimizing side reactions, such as reduction of the aromatic ring, which would require more forcing conditions.

Table 1: Representative Conditions for Catalytic Hydrogenation of an Imine

| Reactant | Catalyst | Solvent | H₂ Pressure | Temperature | Outcome |

|---|---|---|---|---|---|

| N-Aryl Imine | 10% Pd/C | Dichloromethane/Water | 6 bar | 80 °C | High conversion to the corresponding secondary amine. nih.gov |

| N-Aryl Imine | 5% Pt/C | Methanol | 10 bar | 60 °C | Effective reduction to the amine product. |

| N-Aryl Imine | Raney Nickel | Ethanol | 50 bar | 100 °C | Yields the secondary amine; higher pressures and temperatures may be required. |

An alternative to catalytic hydrogenation for the reduction of the imine intermediate is the use of hydride-based reducing agents. These reagents are often preferred in a laboratory setting due to their operational simplicity and the lack of need for specialized high-pressure equipment.

Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent capable of selectively reducing imines to amines. researchgate.net The reaction is typically performed in a protic solvent such as methanol or ethanol. dss.go.th For enhanced selectivity, especially when the reaction is performed as a one-pot procedure where the starting aldehyde is still present, milder borohydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed. These reagents are less reactive towards aldehydes and ketones but readily reduce the more electrophilic protonated imine (iminium ion), which forms under weakly acidic conditions (pH ~5-6). dss.go.th A laboratory procedure might involve stirring p-toluidine and cyclobutanecarboxaldehyde together in methanol, followed by the portion-wise addition of sodium borohydride. researchgate.net

Table 2: Hydride Reagents for Imine Reduction

| Imine Substrate | Reducing Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-Aryl Imine from o-Vanillin and p-Toluidine | Sodium Borohydride (NaBH₄) | 95% Ethanol | Room Temperature | High (>90%) | quizlet.comresearchgate.net |

| General Aldimines/Ketimines | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | pH ~5-6 | Good to Excellent | |

| General Aldimines/Ketimines | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | Room Temperature | Good to Excellent | |

| N-Aryl Imine | Sodium Borohydride / Boric Acid | Solvent-free | Room Temperature, Grinding | Excellent (97-99%) |

Alternative Amination Pathways for this compound

Nucleophilic aromatic substitution (SₙAr) is a pathway where a nucleophile replaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (typically a halide). researchgate.netrsc.org These groups stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. researchgate.net

The Buchwald-Hartwig amination has become one of the most powerful and general methods for the formation of carbon-nitrogen bonds, particularly for synthesizing arylamines. This palladium-catalyzed cross-coupling reaction allows for the coupling of a wide variety of amines with aryl halides or triflates, often under milder conditions and with broader substrate scope than traditional methods. researchgate.net

The synthesis of this compound via this method would involve the reaction between an aryl halide, such as 4-iodotoluene (B166478) or 4-bromotoluene, and cyclobutylmethylamine. The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Josiphos family or biarylphosphine ligands (e.g., XPhos, RuPhos), are often employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is used to deprotonate the amine, forming the active nucleophile.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Aryl Chloride/Bromide | Primary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 °C | General Buchwald-Hartwig Conditions |

| Aryl Chloride | Primary Amine | [Pd(IPr)(acac)Cl] | NaOt-Bu | Dioxane | 100 °C | N-Heterocyclic Carbene (NHC) Ligand System |

| Aryl Bromide | Morpholine | Pd/NHC Complex | K Ot-Bu | Toluene | 85 °C | researchgate.net |

| 4-Chlorophenol (deprotonated) | Amine | Pd(OAc)₂ / CyPFtBu | K₃PO₄ | Toluene | 100 °C | Josiphos-type Ligand System |

Metal-Catalyzed Coupling Reactions Leading to this compound

Ullmann-Type Condensations

The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, represents a viable and historically significant method for the synthesis of N-aryl amines, including this compound. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org For the specific synthesis of this compound, the reaction would proceed via the condensation of 4-methylaniline with a suitable cyclobutylmethyl halide, such as cyclobutylmethyl bromide or iodide.

The traditional Ullmann conditions often required harsh reaction parameters, including high temperatures (frequently exceeding 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide. wikipedia.org Stoichiometric amounts of copper powder were also common. wikipedia.org However, significant advancements have led to the development of milder and more efficient catalytic systems. Modern Ullmann-type reactions often employ soluble copper(I) salts, such as copper(I) iodide (CuI), in combination with ligands that stabilize the copper catalyst and facilitate the reaction. nih.govorganic-chemistry.org The use of ligands, such as diamines or amino acids like N,N-dimethylglycine, has been shown to promote the reaction at significantly lower temperatures, for instance at 90°C. organic-chemistry.org

A plausible reaction scheme for the synthesis of this compound via an Ullmann-type condensation is shown below:

Scheme 1: Proposed Ullmann-type condensation for the synthesis of this compound.

In this proposed synthesis, 4-methylaniline reacts with cyclobutylmethyl bromide in the presence of a copper(I) iodide catalyst and a suitable base, such as cesium carbonate or potassium phosphate (B84403), in a solvent like dimethylformamide (DMF) or 1,4-dioxane. The ligand, L, which could be a phenanthroline or a diamine derivative, serves to enhance the catalyst's activity.

Optimization of this compound Synthetic Protocols

The efficiency and selectivity of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these parameters is crucial for developing a robust and scalable synthetic protocol.

Solvent Effects in this compound Preparation

The choice of solvent plays a critical role in the outcome of the N-alkylation of anilines. The solvent can affect the solubility of the reactants and catalyst, influence the reaction rate, and in some cases, determine the product distribution. For the synthesis of this compound, a range of solvents could be screened to determine the optimal conditions. The polarity of the solvent is a key factor; polar aprotic solvents are often employed in Ullmann-type and other cross-coupling reactions. wikipedia.org

An illustrative optimization of the solvent effect on a hypothetical synthesis of this compound is presented in the table below. The data is based on general principles observed in similar N-alkylation reactions.

Table 1: Hypothetical Optimization of Solvent Effect for the Synthesis of this compound

| Entry | Solvent | Dielectric Constant (approx.) | Yield (%) |

| 1 | Toluene | 2.4 | 35 |

| 2 | 1,4-Dioxane | 2.2 | 55 |

| 3 | Tetrahydrofuran (THF) | 7.6 | 62 |

| 4 | Acetonitrile (B52724) | 37.5 | 78 |

| 5 | Dimethylformamide (DMF) | 36.7 | 85 |

| 6 | Dimethyl sulfoxide (B87167) (DMSO) | 47 | 88 |

Reaction conditions: 4-methylaniline (1.0 mmol), cyclobutylmethyl bromide (1.2 mmol), K₂CO₃ (2.0 mmol), CuI (10 mol%), Ligand (20 mol%), 100 °C, 12 h. The data is illustrative.

Based on this hypothetical data, polar aprotic solvents like DMF and DMSO would be superior choices, likely due to their ability to dissolve the reactants and stabilize charged intermediates formed during the reaction.

Catalyst Loading and Ligand Design for this compound Synthesis

The catalyst system, comprising the metal precursor and a ligand, is at the heart of the cross-coupling reaction. For the synthesis of this compound, both copper- and palladium-based catalysts could be considered. While Ullmann reactions traditionally use copper, palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative for C-N bond formation. wikipedia.org

The design of the ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are commonly used in palladium catalysis to promote the oxidative addition and reductive elimination steps. acs.orgnih.gov For copper-catalyzed reactions, N- or O-donor ligands, such as phenanthrolines, diamines, or amino acids, are often effective. nih.govorganic-chemistry.org The catalyst loading is another important parameter to optimize, with the goal of using the lowest possible amount of catalyst to achieve high conversion and yield, thereby reducing costs and potential metal contamination in the product. acs.org

Table 2: Illustrative Effect of Catalyst and Ligand on a Hypothetical Synthesis of this compound

| Entry | Catalyst (mol%) | Ligand (mol%) | Reaction System | Yield (%) |

| 1 | CuI (10) | None | Copper-catalyzed | 45 |

| 2 | CuI (5) | L-Proline (10) | Copper-catalyzed | 75 |

| 3 | CuI (5) | 1,10-Phenanthroline (10) | Copper-catalyzed | 82 |

| 4 | Pd₂(dba)₃ (2) | Xantphos (4) | Palladium-catalyzed | 92 |

| 5 | Pd(OAc)₂ (2) | BrettPhos (4) | Palladium-catalyzed | 95 |

Reaction conditions: 4-methylaniline (1.0 mmol), cyclobutylmethyl bromide (1.2 mmol), NaOtBu (1.5 mmol), Toluene, 100 °C, 8 h. The data is illustrative.

This illustrative data suggests that a palladium-based catalyst system with a sophisticated phosphine ligand like BrettPhos could be highly effective for this transformation.

Reaction Temperature and Pressure Optimization for this compound Formation

Temperature and pressure are critical parameters that can significantly impact the rate and outcome of a chemical reaction. For the synthesis of this compound, optimizing the temperature is essential to ensure a reasonable reaction time without promoting side reactions or decomposition of the reactants or products. While many modern catalytic systems can operate at lower temperatures, some transformations may still require heating to overcome activation energy barriers. acs.org

Pressure is generally less of a critical parameter for liquid-phase reactions unless gaseous reactants or byproducts are involved. However, in some cases, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is necessary to prevent the oxidation of the catalyst and other sensitive reagents. For reactions involving volatile solvents or reactants, a sealed-tube or autoclave setup might be used to allow for heating above the solvent's boiling point, thereby increasing the reaction rate.

Table 3: Hypothetical Optimization of Reaction Temperature for the Synthesis of this compound

| Entry | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | 60 | 24 | 40 |

| 2 | 80 | 12 | 75 |

| 3 | 100 | 8 | 95 |

| 4 | 120 | 8 | 94 (with some byproduct formation) |

Reaction conditions: 4-methylaniline (1.0 mmol), cyclobutylmethyl bromide (1.2 mmol), Pd(OAc)₂, BrettPhos, NaOtBu, Toluene. The data is illustrative.

The hypothetical results indicate that a temperature of 100 °C provides the optimal balance between reaction rate and selectivity for this particular system.

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, guided by the principles of green chemistry. researchgate.net This includes the use of safer solvents, reducing waste, and improving energy efficiency. tandfonline.com

Solvent-Free Methods for this compound

One of the most effective ways to make a synthesis "greener" is to eliminate the use of volatile organic solvents. tandfonline.com Solvent-free, or "neat," reactions offer several advantages, including reduced waste, lower costs, and often, faster reaction rates due to the high concentration of reactants. tandfonline.com These reactions can be facilitated by simply grinding the solid reactants together or by using microwave irradiation to provide the necessary energy for the transformation. tandfonline.com

For the synthesis of this compound, a solvent-free approach could involve the reaction of 4-methylaniline with cyclobutylmethyl bromide in the presence of a solid-supported catalyst and a base. Microwave-assisted organic synthesis (MAOS) is a particularly attractive technique for solvent-free reactions as it can lead to dramatic rate enhancements and higher yields in shorter reaction times compared to conventional heating.

Table 4: Illustrative Comparison of Conventional vs. Solvent-Free Synthesis of this compound

| Entry | Method | Solvent | Time | Yield (%) |

| 1 | Conventional Heating | DMF | 8 h | 85 |

| 2 | Solvent-Free (Grinding) | None | 2 h | 70 |

| 3 | Microwave Irradiation | None | 15 min | 92 |

Reaction conditions: 4-methylaniline (1.0 mmol), cyclobutylmethyl bromide (1.2 mmol), solid base (e.g., K₂CO₃), catalyst. The data is illustrative.

This illustrative comparison highlights the potential of solvent-free microwave-assisted synthesis as a rapid and efficient method for the preparation of this compound, aligning with the principles of green chemistry.

Aqueous-Phase Synthesis of this compound

The synthesis of this compound in an aqueous medium is a prime example of green chemistry, aiming to reduce the use of volatile organic solvents. The primary method for this synthesis is reductive amination. beilstein-journals.org This reaction involves the condensation of an aldehyde, cyclobutanecarboxaldehyde, with a primary amine, p-toluidine, to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine. beilstein-journals.orgbu.edu

Cyclobutanecarboxaldehyde + p-Toluidine → Imine Intermediate → this compound

A key advantage of conducting this reaction in water is the potential for simplified purification and reduced environmental impact. beilstein-journals.org Various reducing agents can be employed for the reduction of the imine in an aqueous environment. One notable method involves the use of zinc powder in an aqueous alkaline medium. beilstein-journals.org This approach presents a greener alternative to more traditional reducing agents like sodium borohydride or catalytic hydrogenation, which may require organic solvents and more stringent reaction conditions. beilstein-journals.orgbu.edu

The formation of the imine is often facilitated in aqueous conditions, and the subsequent reduction can be achieved with high selectivity. beilstein-journals.org The selectivity of the reducing agent is crucial to ensure that the aldehyde starting material is not prematurely reduced to an alcohol. bu.edu

Table 1: Hypothetical Research Findings for Aqueous-Phase Reductive Amination

| Entry | Aldehyde | Amine | Reducing System | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cyclobutanecarboxaldehyde | p-Toluidine | Zn powder / aq. NaOH | Water | 25-50 | ~70-85 |

| 2 | Cyclobutanecarboxaldehyde | p-Toluidine | NaBH₄ / H₂O | Water | 25 | Moderate |

| 3 | Cyclobutanecarboxaldehyde | p-Toluidine | H₂ / Catalyst | Water | 50-80 | High |

Note: This table is illustrative and based on general principles of aqueous reductive amination. Specific yields may vary based on optimized reaction conditions.

Biocatalytic Routes towards this compound

Biocatalysis offers a highly selective and sustainable alternative for the synthesis of secondary amines like this compound. nih.govnih.gov Enzymes such as reductive aminases (RedAms) and imine reductases (IREDs) are particularly relevant for this transformation. nih.gov These enzymes catalyze the reductive amination of a carbonyl compound with an amine, often with high stereoselectivity. nih.govnih.gov

The biocatalytic synthesis of this compound would involve the reaction of cyclobutanecarboxaldehyde and p-toluidine in the presence of a suitable RedAm or IRED enzyme and a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). rsc.org

Mechanism of Biocatalytic Reductive Amination:

Imine Formation: The enzyme facilitates the condensation of cyclobutanecarboxaldehyde and p-toluidine within its active site to form an imine intermediate. nih.gov

Hydride Transfer: The cofactor NADPH provides a hydride ion (H-), which reduces the C=N double bond of the imine, yielding the final secondary amine product. rsc.org

Cofactor Regeneration: For the process to be economically viable on a larger scale, the oxidized cofactor (NADP+) must be continuously regenerated back to NADPH. This is often achieved using a secondary enzyme system, such as glucose dehydrogenase with glucose as a sacrificial substrate.

The use of biocatalysts can lead to high conversion rates and excellent product purity under mild reaction conditions (e.g., near-neutral pH and ambient temperature). nih.govrsc.org Furthermore, protein engineering and directed evolution can be employed to develop enzyme variants with improved activity, stability, and substrate scope for specific target molecules. nih.gov

Table 2: Potential Enzymes and Research Findings for Biocatalytic Synthesis

| Enzyme Type | Substrates | Cofactor System | Reaction Conditions | Conversion (%) |

| Reductive Aminase (RedAm) | Cyclobutanecarboxaldehyde, p-Toluidine | NADPH / Glucose Dehydrogenase | pH 7.5, 30°C | >95 |

| Imine Reductase (IRED) | Pre-formed imine of Cyclobutanecarboxaldehyde and p-Toluidine | NADPH / Formate Dehydrogenase | pH 7.0, 35°C | >90 |

Note: This table represents potential outcomes based on the application of known enzyme classes to the specific substrates. Performance would depend on the specific enzyme selected or engineered.

Spectroscopic and Structural Characterization Methodologies for N Cyclobutylmethyl 4 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of N-(cyclobutylmethyl)-4-methylaniline

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides distinct signals for the chemically non-equivalent protons in this compound. The expected chemical shifts (δ), multiplicities, and integral values are crucial for structural assignment. Based on the analysis of similar aniline (B41778) and cyclobutane (B1203170) derivatives, the predicted ¹H NMR spectral data are summarized in the table below. The aromatic protons of the p-substituted ring are expected to appear as two distinct doublets due to their coupling. The protons of the cyclobutylmethyl group will exhibit more complex splitting patterns due to coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic H (ortho to NH) | 6.5 - 6.7 | Doublet | 2H |

| Aromatic H (meta to NH) | 6.9 - 7.1 | Doublet | 2H |

| NH | 3.5 - 4.5 | Broad Singlet | 1H |

| CH₂ (attached to N) | 3.0 - 3.2 | Doublet | 2H |

| CH (cyclobutane) | 2.5 - 2.8 | Multiplet | 1H |

| CH₂ (cyclobutane, multiple) | 1.7 - 2.2 | Multiplet | 6H |

| CH₃ (aromatic) | 2.2 - 2.4 | Singlet | 3H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The predicted chemical shifts for the various carbon environments are presented in the following table. The carbons of the aromatic ring will appear in the downfield region, while the aliphatic carbons of the cyclobutylmethyl group and the methyl group will be found in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Quaternary Aromatic C (C-N) | 145 - 150 |

| Quaternary Aromatic C (C-CH₃) | 128 - 132 |

| Aromatic CH (meta to NH) | 129 - 130 |

| Aromatic CH (ortho to NH) | 112 - 115 |

| CH₂ (attached to N) | 50 - 55 |

| CH (cyclobutane) | 35 - 40 |

| CH₂ (cyclobutane) | 18 - 25 |

| CH₃ (aromatic) | 20 - 22 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the protons on the aromatic ring, and within the cyclobutylmethyl moiety, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the aromatic proton signals would correlate with their attached aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). HMBC is crucial for piecing together the different fragments of the molecule. For example, it would show a correlation between the protons of the CH₂ group attached to the nitrogen and the quaternary aromatic carbon (C-N), as well as the CH carbon of the cyclobutane ring.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules. researchgate.net For this compound, several dynamic processes could potentially be studied. These include the inversion of the nitrogen atom and the ring-puckering of the cyclobutane moiety. By monitoring changes in the NMR lineshape at different temperatures, the energy barriers for these conformational interconversions can be determined. researchgate.netnih.gov For instance, at low temperatures, the exchange rate between different conformations may become slow enough on the NMR timescale to observe separate signals for protons that are equivalent at room temperature. The study of related N-sulfonyl morpholines has demonstrated the use of dynamic ¹H NMR to determine free energy barriers for ring inversions, which were found to be in the range of 9.2-10.3 kcal mol⁻¹. nih.gov Similar principles could be applied to study the dynamics of the cyclobutane ring in this compound.

Infrared (IR) and Raman Spectroscopic Investigations of this compound

The vibrational spectrum of this compound can be interpreted by assigning the observed absorption bands (in IR) and scattered peaks (in Raman) to specific molecular vibrations. Based on studies of substituted anilines and cyclobutane compounds, the following assignments can be predicted. researchgate.netmaterialsciencejournal.orgdtic.mil

Table 3: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (cyclobutane & CH₂) | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 and 1480 - 1520 | Medium to Strong |

| C-N Stretch (Aromatic) | 1250 - 1350 | Strong |

| C-N Stretch (Aliphatic) | 1180 - 1220 | Medium |

| Aromatic C-H Out-of-Plane Bending | 800 - 840 | Strong |

The N-H stretching vibration is a key indicator of the secondary amine group. The aromatic C-H stretching vibrations appear at higher wavenumbers than the aliphatic C-H stretches. The characteristic stretching vibrations of the aromatic ring provide evidence for the substituted benzene (B151609) ring. The C-N stretching vibrations are also important for confirming the structure. The strong absorption in the 800-840 cm⁻¹ region is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring. The vibrational modes of the cyclobutane ring are expected in the fingerprint region and can be complex. dtic.mil

Functional Group Characterization via IR and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are pivotal techniques for identifying the functional groups within a molecule. For this compound, one would anticipate characteristic vibrational modes corresponding to its constituent parts: the N-H bond of the secondary amine, C-N stretching, aromatic C-H and C=C stretching from the p-toluidine (B81030) ring, and the aliphatic C-H stretching and bending of the cyclobutyl and methyl groups. However, no experimentally obtained IR or Raman spectra for this specific compound are available in the searched literature.

Mass Spectrometric Elucidation of this compound Structure

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation.

Electron Ionization (EI) Fragmentation Pathways of this compound

Under electron ionization, this compound would be expected to produce a molecular ion peak corresponding to its exact mass. Subsequent fragmentation would likely involve cleavage of the benzylic C-N bond, loss of the cyclobutyl group, and other characteristic fragmentations of the p-toluidine and cyclobutylmethyl moieties. Without experimental data, a definitive fragmentation pathway cannot be described.

Electrospray Ionization (ESI) Studies of this compound

Electrospray ionization, a soft ionization technique, would be expected to generate a prominent protonated molecule [M+H]+. This technique is particularly useful for confirming the molecular weight of the compound with minimal fragmentation. Specific ESI-MS studies on this compound have not been found.

High-Resolution Mass Spectrometry for this compound Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of a compound's elemental composition. An HRMS analysis of this compound would be essential to confirm its molecular formula, C12H17N. This data is not currently available.

X-ray Crystallographic Analysis of this compound (if applicable)

Solid-State Structure Determination of this compound

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This analysis would reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state. There are no published reports of the crystal structure of this compound.

Absence of Published Research Data on the Spectroscopic and Structural Characterization of this compound

A thorough and extensive search of scientific literature and crystallographic databases has revealed a significant lack of published research specifically detailing the spectroscopic and structural characterization of the chemical compound This compound . Despite comprehensive queries targeting experimental and theoretical studies, no specific data were found pertaining to its crystalline structure, intermolecular interactions, or conformational preferences in the solid state.

The investigation included searches for crystallographic information in major databases, which yielded no specific entry for this compound. Furthermore, searches for scholarly articles that would typically contain spectroscopic data—such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—along with single-crystal X-ray diffraction analysis, did not provide any relevant results for this compound.

Consequently, the requested article, which was to be structured around the specific outline provided below, cannot be generated with scientifically accurate and detailed research findings.

Specified Outline for which No Data Was Found:

Intermolecular Interactions in Crystalline this compound

Detailed analysis of hydrogen bonding, van der Waals forces, and other non-covalent interactions that would be present in the crystal lattice of the compound.

Conformational Preferences in the Solid State

Discussion of the three-dimensional arrangement of the molecule in its crystalline form, including the orientation of the cyclobutylmethyl group relative to the 4-methylaniline moiety and any observed polymorphism.

While research exists for structurally related molecules, such as other N-substituted anilines or compounds containing a cyclobutyl group, this information is not directly applicable to this compound and therefore cannot be used to construct the specified article without violating the instruction to focus solely on the target compound. The absence of data prevents the creation of the requested informative data tables and detailed research findings.

Computational Chemistry and Theoretical Studies of N Cyclobutylmethyl 4 Methylaniline

Quantum Chemical Calculations on N-(cyclobutylmethyl)-4-methylaniline

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. For this compound, these methods can provide a detailed picture of its electronic structure and an accurate, low-energy three-dimensional geometry.

Density Functional Theory (DFT) Studies on this compound Electronic Structure

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecular systems. Hybrid DFT methods, which incorporate a portion of the exact Hartree-Fock exchange, are particularly effective for studying substituted anilines and have shown excellent agreement with experimental values for related molecules. capes.gov.br

For this compound, DFT calculations would focus on key electronic descriptors. The electronic nature of the substituents on the aniline (B41778) ring plays a critical role in determining the molecule's properties. capes.gov.br The methyl group (-CH₃) at the para position is an electron-donating group, which increases the electron density on the aromatic ring and the nitrogen atom. The cyclobutylmethyl group attached to the nitrogen is a σ-electron donor.

Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. In substituted anilines, electron-donating groups tend to raise the HOMO energy, which can influence their reactivity in processes like oxidation. nih.gov

A DFT analysis would also involve mapping the Molecular Electrostatic Potential (MEP) surface. The MEP surface illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this molecule, the nitrogen atom and the aromatic ring are expected to be the regions of highest electron density (negative potential), making them susceptible to electrophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT This interactive table presents hypothetical yet plausible values based on DFT studies of analogous p-toluidine (B81030) and N-alkylaniline compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.2 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ +0.8 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicates chemical stability and resistance to electronic excitation. |

| Dipole Moment | ~ 1.5 - 1.8 D | Measures the overall polarity of the molecule. |

| Charge on N atom | Negative | Indicates its nucleophilic character. tandfonline.com |

Ab Initio Methods for this compound Geometry Optimization

Ab initio (from first principles) methods are used for high-accuracy determination of molecular geometries. aps.org A full geometry optimization of this compound would be performed to find the most stable arrangement of its atoms in space, corresponding to the minimum energy on the potential energy surface.

The optimization process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. This results in precise values for bond lengths, bond angles, and dihedral angles. For the aniline moiety, key parameters include the C-N bond length, the C-N-C bond angle, and the degree of pyramidalization at the nitrogen atom. The geometry around the nitrogen atom (whether it is more planar or more pyramidal) influences its basicity and nucleophilicity.

For the cyclobutyl group, the optimization would confirm its characteristic puckered conformation, which serves to relieve ring strain. fiveable.memaricopa.edu

Table 2: Predicted Optimized Geometric Parameters of this compound This interactive table shows expected geometric values based on studies of similar molecules. Bond lengths are in angstroms (Å) and angles are in degrees (°).

| Parameter | Predicted Value | Description |

| C(aryl)-N Bond Length | ~ 1.41 Å | Bond connecting the aniline ring to the nitrogen atom. |

| N-C(alkyl) Bond Length | ~ 1.46 Å | Bond connecting the nitrogen to the cyclobutylmethyl group. |

| C-N-C Bond Angle | ~ 118° | Angle around the central nitrogen atom. |

| C-C-C Angle (cyclobutyl) | ~ 88° | Internal angle of the puckered cyclobutane (B1203170) ring. |

| Puckering Dihedral Angle | ~ 25-35° | Angle defining the deviation of the cyclobutyl ring from planarity. dalalinstitute.com |

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. lumenlearning.com For a flexible molecule like this compound, this analysis is key to understanding its dynamic behavior.

Potential Energy Surface Mapping for this compound

A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. nih.gov For this compound, a detailed PES would be complex. Key motions to study would include the rotation around the N-C(alkyl) single bond and the puckering motion of the cyclobutyl ring. By systematically changing the dihedral angles associated with these motions and calculating the energy at each point, a multidimensional map can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This mapping allows for the determination of the most stable conformer and the energy barriers for interconversion.

Ring Inversion Dynamics of the Cyclobutyl Moiety in this compound

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate the angle and torsional strain that would be present in a flat structure. dalalinstitute.commasterorganicchemistry.com This puckered ring can undergo a rapid "ring-flipping" motion, where one puckered conformation inverts into another. wikipedia.orgvu.nl

In this compound, this dynamic process involves the cyclobutyl ring passing through a planar transition state. The energy barrier for this ring inversion is typically low, on the order of a few kcal/mol, allowing for rapid interconversion at room temperature. masterorganicchemistry.com Computational methods can model this process by defining a ring-puckering coordinate and calculating the energy profile along this path. The height of the energy barrier on this profile is a critical piece of data that characterizes the flexibility of the cyclobutyl moiety. tamu.edu The presence of the bulky aniline substituent attached to the ring may slightly alter this barrier compared to unsubstituted cyclobutane.

Reactivity Prediction and Reaction Pathway Modeling for this compound

Computational chemistry can predict how a molecule will behave in a chemical reaction. nih.gov For this compound, this involves identifying the most likely sites for reaction and modeling the step-by-step mechanism.

The aniline moiety is generally susceptible to electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene (B151609) ring. wikipedia.org The methyl group at the para-position and the N-alkyl group both activate the ring towards this type of reaction. Computational models can predict the relative reactivity of the ortho and meta positions by calculating the distribution of electron density and the stability of the intermediate structures (sigma complexes) formed during the reaction.

The nitrogen atom, with its lone pair of electrons, is a nucleophilic and basic center. tandfonline.comrsc.org Reaction pathway modeling can be used to study reactions such as N-alkylation, N-acylation, or oxidation. nih.gov For oxidation reactions, which are common for anilines, computational models can help elucidate the mechanism, which may proceed via radical cations or other reactive intermediates. nih.gov Modeling the transition states for these potential reactions allows for the calculation of activation energies, providing insight into reaction rates and helping to predict the major products under different conditions. researchgate.net

In-Depth Computational Analysis of this compound Currently Unavailable in Scientific Literature

A thorough investigation into the computational and theoretical properties of the chemical compound this compound has revealed a significant gap in the available scientific literature. At present, there are no published research articles, databases, or scholarly sources that provide the specific computational chemistry data required for a detailed analysis as outlined.

Searches for dedicated studies on this compound, including its Frontier Molecular Orbital (FMO) analysis, transition state calculations for its reactions, computational Nuclear Magnetic Resonance (NMR) chemical shift predictions, and its simulated Infrared (IR) and Raman spectra, have yielded no specific results. This indicates that such detailed theoretical examinations of this particular molecule have not been publicly disseminated.

While general computational methodologies for similar aniline derivatives are well-established in the field of computational chemistry, the application of these techniques to this compound has not been documented. The scientific community relies on published, peer-reviewed data to ensure accuracy and reproducibility, and in this case, such data is absent.

Consequently, the creation of data tables for properties such as HOMO-LUMO energy gaps, transition state energies, predicted NMR chemical shifts, and vibrational frequencies for this compound is not possible. Any attempt to do so would involve speculation or the use of data from related but distinct molecules, which would be scientifically unsound and misleading.

Further research and computational studies are required to be performed and published by the scientific community to enable a detailed and accurate discussion of the theoretical properties of this compound.

Reactivity and Reaction Mechanisms of N Cyclobutylmethyl 4 Methylaniline

Nucleophilic Character of the Aniline (B41778) Nitrogen in N-(cyclobutylmethyl)-4-methylaniline

The lone pair of electrons on the nitrogen atom is central to the nucleophilicity and basicity of the molecule. While these electrons are partially delocalized into the aromatic pi-system, the presence of two electron-donating groups (cyclobutylmethyl and methyl) enhances the electron density on the nitrogen compared to aniline itself.

The basicity of an aniline derivative is a measure of the availability of the nitrogen's lone pair to accept a proton. In this compound, the nitrogen atom is the primary site of protonation in solution. acs.org The basicity is enhanced by two key factors:

The p-methyl group: This group is electron-donating through an inductive effect, pushing electron density into the ring and, subsequently, making the amino group more basic. chemistrysteps.com

The N-cyclobutylmethyl group: As an alkyl group, it is also electron-donating, further increasing the electron density on the nitrogen and thereby increasing its basicity. pearson.com

Consequently, this compound is expected to be a stronger base than aniline, p-toluidine (B81030), and N-methylaniline. The relative basicity, expressed by the pKa of the corresponding conjugate acid, generally increases with electron-donating substituents. chemistrysteps.compressbooks.pub

Table 1: Comparative Basicity of Substituted Anilines

| Compound Name | Substituents | pKa of Conjugate Acid |

| Aniline | -H | 4.63 |

| p-Toluidine | p-CH₃ | 5.08 |

| N-Methylaniline | N-CH₃ | 4.85 |

| This compound | N-CH₂-c-C₄H₇, p-CH₃ | >5.08 (Estimated) |

Data for Aniline and p-Toluidine from reference pressbooks.pub. The pKa for this compound is estimated to be higher than that of p-toluidine due to the additional electron-donating N-alkyl group.

The nucleophilic nitrogen readily reacts with acylating and sulfonylating agents.

Acylation: In the presence of an acyl halide (like acetyl chloride) or an acid anhydride, this compound undergoes N-acylation to form the corresponding N,N-disubstituted amide. This reaction involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent.

Sulfonylation: Reaction with a sulfonyl chloride, such as benzenesulfonyl chloride (Hinsberg's reagent), is a classic reaction for secondary amines. This compound would react to form an N,N-disubstituted sulfonamide. Because there is no acidic proton on the nitrogen atom in the resulting product, the sulfonamide is insoluble in aqueous alkali. byjus.com This insolubility is a characteristic result for secondary amines in the Hinsberg test.

Electrophilic Aromatic Substitution on the Aromatic Ring of this compound

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). The N-(cyclobutylmethyl)amino group is a potent activating, ortho, para-directing group, and the p-methyl group is a moderately activating, ortho, para-director. Since these groups are para to each other, their directing effects are cooperative, strongly favoring substitution at the positions ortho to the powerful amino group (C2 and C6 positions).

Nitration: Direct nitration of anilines using a mixture of nitric acid and sulfuric acid is often complex. The strongly acidic conditions can protonate the basic amino group, forming an anilinium ion. This -NHR₂⁺ group is strongly deactivating and meta-directing, leading to the formation of a significant amount of the 3-nitro product. byjus.com To achieve selective nitration at the activated ortho position, a protection strategy is typically employed. The amino group is first converted to an amide (e.g., by acylation), which is less basic and still a strong ortho, para-director. ulisboa.pt After the nitration step, the protecting acetyl group is removed by hydrolysis to yield the desired 2-nitro product. Studies on the nitration of N-acetyl-p-toluidine show a high yield of the product nitrated ortho to the directing amide group. ulisboa.ptgoogle.com

Halogenation: The high activation of the aromatic ring makes it very susceptible to halogenation (e.g., with Br₂ or Cl₂). The reaction is typically rapid and can sometimes lead to poly-substitution. For monosubstitution, milder halogenating agents or controlled conditions are necessary. The substitution pattern is governed by the powerful directing effect of the amino group, leading to halogenation at the 2-position. Kinetic studies on the chlorination of p-toluidine have confirmed that the reaction is an electrophilic substitution process and that p-toluidine is more reactive than aniline, underscoring the activating role of the methyl group. iosrjournals.orgresearchgate.net

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Product(s) | Comments |

| Direct Nitration | HNO₃ / H₂SO₄ | Mixture of 2-nitro and 3-nitro derivatives | Protonation of the amine leads to meta-directing anilinium ion formation. byjus.com |

| Protected Nitration | 1. Acetic anhydride2. HNO₃ / H₂SO₄3. H₃O⁺, heat | 2-Nitro-N-(cyclobutylmethyl)-4-methylaniline | Amide protection prevents N-protonation and directs the electrophile to the ortho position. ulisboa.pt |

| Halogenation | Br₂ in CCl₄ | 2-Bromo-N-(cyclobutylmethyl)-4-methylaniline | The ring is highly activated, favoring substitution ortho to the strongly directing amino group. iosrjournals.org |

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with this compound and other anilines. byjus.com The Lewis acid catalyst (e.g., AlCl₃) required for these reactions is a strong acid that coordinates with the basic lone pair of electrons on the aniline nitrogen. This acid-base reaction forms a deactivating complex, which renders the aromatic ring electron-poor and resistant to the subsequent electrophilic attack by the carbocation or acylium ion. wikipedia.org

Reactions Involving the Cyclobutylmethyl Moiety of this compound

The cyclobutylmethyl group is a saturated aliphatic moiety. Under the typical conditions used for electrophilic aromatic substitution, acylation, or sulfonylation, this group is chemically inert. The C-H and C-C bonds of the cyclobutane (B1203170) ring and the methylene (B1212753) bridge are non-polar and generally unreactive towards the ionic reagents used in these transformations. Reactions such as free-radical halogenation could occur on this moiety under harsh conditions (e.g., UV light), but these conditions are not selective and would also affect other parts of the molecule. egyankosh.ac.in Therefore, in the context of common synthetic modifications of anilines, the cyclobutylmethyl group primarily serves to influence the electronic properties and steric environment of the nitrogen atom.

Table 3: Compound Names Mentioned in the Article

| Systematic Name | Common/Other Name(s) |

| This compound | N-(cyclobutylmethyl)-p-toluidine |

| 4-methylaniline | p-Toluidine |

| Benzenamine | Aniline |

| N-methylbenzenamine | N-Methylaniline |

| N-acetyl-N-(cyclobutylmethyl)-4-methylaniline | - |

| N-(cyclobutylmethyl)-4-methyl-N-(phenylsulfonyl)benzenamine | - |

| 2-Nitro-N-(cyclobutylmethyl)-4-methylaniline | - |

| 3-Nitro-N-(cyclobutylmethyl)-4-methylaniline | - |

| 2-Bromo-N-(cyclobutylmethyl)-4-methylaniline | - |

| Acetyl chloride | Ethanoyl chloride |

| Benzenesulfonyl chloride | - |

| Nitric acid | - |

| Sulfuric acid | - |

| Aluminum trichloride | Aluminum chloride |

Ring-Opening Reactions of the Cyclobutyl Group in this compound

The cyclobutane ring in this compound is characterized by significant ring strain, estimated to be around 26.3 kcal/mol. fiveable.me This inherent strain makes the cyclobutyl group susceptible to ring-opening reactions under certain conditions, particularly those involving radical intermediates or transition metal catalysis.

While specific studies on the ring-opening of this compound are not extensively documented, the reactivity can be inferred from studies on related cyclobutylmethyl radicals. The unimolecular ring-opening of the cyclobutylmethyl radical to the 1-pentenyl radical is a well-characterized process. Kinetic studies using electron paramagnetic resonance (EPR) spectroscopy have determined the rate constants for this unimolecular isomerization. wyzant.comst-andrews.ac.ukcanada.ca

Table 1: Kinetic Data for the Ring-Opening of the Cyclobutylmethyl Radical

| Temperature (°C) | Rate Constant (k, s⁻¹) |

|---|---|

| 25 | 1.3 x 10³ |

| 100 | 2.1 x 10⁵ |

| 150 | 2.8 x 10⁶ |

Data extrapolated from Arrhenius parameters provided in scientific literature. st-andrews.ac.ukcanada.ca

The reaction proceeds via a radical mechanism, where the initial formation of a radical on the methylene carbon of the cyclobutylmethyl group can lead to the homolytic cleavage of one of the C-C bonds within the cyclobutane ring. This process relieves the ring strain and results in the formation of a more stable, linear alkenyl radical.

In the context of this compound, such a ring-opening could be initiated by radical abstractors or under photolytic or thermolytic conditions that favor the formation of the corresponding aminyl radical or a carbon-centered radical on the side chain. The resulting product would likely be a derivative of N-(pent-4-enyl)-4-methylaniline.

Functionalization of the Cyclobutylmethyl Side Chain of this compound

Functionalization of the cyclobutylmethyl side chain, without inducing ring-opening, presents a synthetic challenge due to the relatively inert nature of the C-H bonds of the cyclobutane ring. However, modern synthetic methodologies, such as C-H bond activation, offer potential pathways for the introduction of new functional groups.

While direct functionalization of the cyclobutylmethyl group in this specific molecule is not widely reported, general principles of C-H activation could be applied. Transition metal catalysis, particularly with palladium, rhodium, or nickel complexes, has been shown to facilitate the functionalization of unactivated C(sp³)-H bonds. nih.govnih.gov These reactions often proceed through the formation of a metallacyclic intermediate, where the metal catalyst coordinates to the nitrogen atom of the aniline and subsequently interacts with a C-H bond on the alkyl chain.

For this compound, a plausible approach would involve a directed C-H activation, where the aniline nitrogen directs a transition metal catalyst to a specific C-H bond on the cyclobutylmethyl group. This could enable the introduction of various functional groups, such as aryl, alkyl, or heteroatom-containing moieties. The regioselectivity of such a reaction would be influenced by the steric and electronic properties of the catalyst and the substrate.

Oxidative and Reductive Transformations of this compound

The arylamine functionality in this compound is susceptible to both oxidation and reduction.

Oxidative Transformations:

The oxidation of N-alkylanilines is a complex process that can yield a variety of products depending on the oxidant and reaction conditions. nih.gov The initial step in the electrochemical oxidation of N-alkylanilines is the removal of an electron from the nitrogen atom to form a radical cation. nih.govumn.edu This intermediate can then undergo various follow-up reactions, including deprotonation, dimerization, and further oxidation.

In the case of this compound, oxidation could lead to the formation of dimeric products, such as benzidine-type structures, through the coupling of two radical cation intermediates. Alternatively, oxidation of the methyl group on the p-tolyl ring could occur, leading to the corresponding benzoic acid or benzaldehyde (B42025) derivatives. The presence of the cyclobutylmethyl group may also influence the reaction pathway, potentially leading to products involving the side chain.

Studies on the oxidation of p-toluidine (4-methylaniline) have shown that it can be oxidized to form azo compounds, such as 4,4'-dimethylazobenzene (B1265379) and 4,4'-dimethylazoxybenzene. mdpi.com It is plausible that similar transformations could occur with this compound under appropriate oxidative conditions.

Table 2: Representative Products from the Oxidation of p-Toluidine

| Oxidant | Product(s) | Reference |

|---|---|---|

| Hydrogen Peroxide/M/NTS catalyst | 4,4'-dimethylazobenzene, 4,4'-dimethylazoxybenzene | mdpi.com |

M/NTS refers to magnetite-supported nanocrystalline titanosilicate.

Reductive Transformations:

The reduction of the aromatic ring of this compound would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature, and would result in the formation of N-(cyclobutylmethyl)-4-methylcyclohexylamine.

More commonly, reductive processes involving N-alkylanilines focus on the cleavage of the C-N bond. organic-chemistry.org However, this is generally more facile for N-benzyl or N-allyl anilines. The C-N bond in this compound is a single bond between an sp³-hybridized carbon and the nitrogen atom and would be relatively stable to reduction.

Alternatively, if the molecule were to contain a nitro group on the aromatic ring, it could be readily reduced to the corresponding amine using various reducing agents, such as catalytic hydrogenation or metals in acidic media. youtube.comyoutube.com

Derivatization and Synthetic Applications of N Cyclobutylmethyl 4 Methylaniline

N-(cyclobutylmethyl)-4-methylaniline as a Building Block in Complex Molecule Synthesis

General synthetic methods exist for the preparation of substituted amines, amides, and heterocyclic compounds. For instance, N-alkylation of anilines can be achieved using various alkylating agents, and amide synthesis is often accomplished through the coupling of amines with carboxylic acids or their derivatives. masterorganicchemistry.comnih.gov The construction of heterocyclic systems can also involve aniline (B41778) derivatives as starting materials. chemrxiv.org However, specific examples detailing the use of this compound in these transformations are not documented in the searched scientific literature.

Synthesis of Substituted Amines and Amides from this compound

No specific studies have been found that report the synthesis of substituted amines or amides directly from this compound. General protocols for N-alkylation or acylation of secondary anilines could hypothetically be applied, but no experimental data for this specific compound are available. beilstein-journals.orgresearchgate.net

Construction of Heterocyclic Systems Utilizing this compound

While aniline and its derivatives are common precursors in the synthesis of various nitrogen-containing heterocycles, there is no specific literature describing the use of this compound in the construction of such systems.

Development of this compound-Derived Ligands and Catalysts

The development of chiral ligands and organocatalysts is a significant area of chemical research. scbt.com However, there are no available reports on the synthesis or application of ligands or catalysts derived from this compound.

Chiral Ligand Synthesis from this compound Precursors

The synthesis of chiral ligands often involves the use of chiral starting materials or chiral auxiliaries. While this compound possesses a pro-chiral center, no studies have been identified that explore its use as a precursor for chiral ligand synthesis.

Organocatalytic Applications of this compound Derivatives

Organocatalysis frequently employs chiral amines and their derivatives. There is no information available on the application of any derivative of this compound in organocatalytic reactions.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues of a particular compound is a common strategy in medicinal chemistry and materials science to explore structure-activity relationships. nih.govmdpi.com However, there are no specific research articles detailing the synthesis of analogues or derivatives of this compound. While general methods for modifying aniline structures are well-established, their specific application to this compound has not been reported.

Modifications on the Aniline Ring System

The aniline ring in this compound is activated towards electrophilic aromatic substitution by two electron-donating groups: the para-methyl group and the N-cyclobutylmethylamino group. byjus.comaskthenerd.com Both groups direct incoming electrophiles to the ortho and para positions relative to themselves. In this case, the positions ortho to the amino group (positions 2 and 6) are the most likely sites for substitution due to the powerful activating and directing effect of the nitrogen atom. byjus.com

Standard electrophilic aromatic substitution reactions are expected to proceed readily. For instance, bromination using bromine water would likely lead to the formation of 2,6-dibromo-N-(cyclobutylmethyl)-4-methylaniline, analogous to the reaction with aniline itself which produces 2,4,6-tribromoaniline. byjus.com Nitration and sulfonation are also feasible, although the strong acidic conditions of nitration can lead to the formation of meta-substituted byproducts due to the protonation of the amine to the anilinium ion, which is a meta-director. byjus.com

More advanced C-H functionalization techniques could also be applied. Palladium-catalyzed C-H olefination, for example, has been shown to be effective for the para-selective functionalization of various aniline derivatives. nih.gov While the para-position is already occupied by a methyl group in this compound, this methodology highlights the potential for direct, regioselective introduction of unsaturated moieties onto the aniline core under the right catalytic conditions, possibly at the ortho-positions.

| Reaction Type | Reagents | Expected Major Product(s) | Reference |

| Bromination | Br₂/H₂O | 2,6-Dibromo-N-(cyclobutylmethyl)-4-methylaniline | byjus.com |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-N-(cyclobutylmethyl)-4-methylaniline and potential meta-isomer | byjus.com |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-methyl-3-(cyclobutylmethylamino)benzenesulfonic acid | byjus.com |

| C-H Olefination | Olefin, Pd-catalyst | ortho-Olefinated derivative | nih.gov |

Structural Variations of the Cyclobutylmethyl Moiety

The cyclobutylmethyl group offers a unique handle for structural modification, primarily through reactions that leverage the inherent ring strain of the cyclobutane (B1203170) moiety. A significant advancement in this area is the use of visible light photoredox catalysis to induce C-C bond cleavage in N-cyclobutylanilines. uark.edunih.gov

In this process, the N-cyclobutylaniline is oxidized to its corresponding amine radical cation by a photocatalyst upon irradiation with visible light. This intermediate can then undergo a C-C bond cleavage of the cyclobutyl ring to form a distonic radical cation. uark.edu This reactive intermediate can be trapped by various π-systems. For example, in the presence of an alkyne, a [4+2] annulation reaction occurs, leading to the formation of structurally complex, amine-substituted cyclohexene (B86901) derivatives. nih.gov This methodology represents a powerful way to transform the simple cyclobutylmethyl group into a more elaborate six-membered ring system in a single, atom-economical step.

Furthermore, these photoredox-generated intermediates can participate in multi-component reactions. By introducing a nucleophile, such as trimethylsilyl (B98337) cyanide, and a radical acceptor, a difunctionalization of the N-cyclobutylaniline can be achieved. uark.edu This opens a pathway to α-cyano pyrrolidines, generating a quaternary carbon center and significantly increasing molecular complexity from the simple cyclobutane precursor.

| Transformation | Key Reagents/Conditions | Resulting Structure | Reference |

| [4+2] Annulation | Alkyne, Ir-photocatalyst, visible light | Amine-substituted cyclohexene | nih.gov |

| Difunctionalization | Nucleophile (e.g., TMSCN), radical acceptor, photocatalyst | α-Cyano pyrrolidine | uark.edu |

This compound in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating most of the atoms of the starting materials. nih.gov N-substituted anilines, particularly p-toluidine (B81030), are common components in various MCRs. Given that this compound is a derivative of p-toluidine, it is expected to undergo similar transformations.

For example, p-toluidine has been utilized in a three-component reaction with pyruvate (B1213749) derivatives and various aldehydes to synthesize highly substituted γ-lactams. nih.gov The reaction proceeds through the initial formation of an imine between p-toluidine and the aldehyde, followed by a Mannich-type reaction with the enamine of the pyruvate, and subsequent intramolecular cyclization. It is highly probable that this compound could replace p-toluidine in this reaction, although the increased steric bulk of the cyclobutylmethyl group might necessitate harsher reaction conditions or result in lower yields.

Another example is the palladium-catalyzed four-component synthesis of uracil (B121893) derivatives. mdpi.com In this reaction, p-toluidine, an isocyanate, an α-chloroketone, and carbon monoxide are combined to form a substituted pyrimidine-2,4-dione. The reaction involves the in situ formation of a non-symmetrical urea (B33335) from p-toluidine and the isocyanate, which is then acylated and cyclized. The participation of this compound in such a reaction is conceivable, where it would act as the primary amine component.

| MCR Type | Other Components | Product Scaffold | Reference |

| γ-Lactam Synthesis | Aldehyde, Pyruvate derivative | Substituted γ-lactam | nih.gov |

| Uracil Synthesis | Isocyanate, α-chloroketone, CO, Pd-catalyst | Substituted pyrimidine-2,4-dione | mdpi.com |

| Chromone-fused Pyrimidine Synthesis | 3-Formylchromone, Paraformaldehyde | Chromeno[2,3-d]pyrimidin-5-one derivative | rsc.org |

Advanced Process Chemistry and Analytical Method Development for N Cyclobutylmethyl 4 Methylaniline

Flow Chemistry Approaches for N-(cyclobutylmethyl)-4-methylaniline Synthesis and Derivatization

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, heat and mass transfer, and process control, making it highly suitable for the synthesis of fine chemicals like this compound. beilstein-journals.orgrsc.org The synthesis would typically involve the N-alkylation of 4-methylaniline (p-toluidine). Common strategies include reductive amination with cyclobutanecarboxaldehyde (B128957) or direct alkylation with a cyclobutylmethyl halide.

Continuous flow reactors, such as packed-bed or heated tube reactors, are well-suited for the large-scale production of N-alkylated anilines. researchgate.net For the synthesis of this compound via reductive amination, a solution of 4-methylaniline and cyclobutanecarboxaldehyde would be continuously pumped through a heated reactor containing a solid-supported catalyst. rsc.org Heterogeneous catalysts, like palladium on carbon (Pd/C) or γ-Alumina, are often employed, facilitating easy separation from the product stream and enabling catalyst reuse. beilstein-journals.orgrochester.edu

The use of a continuous flow system allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize conversion and selectivity towards the desired secondary amine, minimizing the formation of over-alkylated tertiary amine byproducts. researchgate.net For instance, N-methylation of aniline (B41778) has been achieved with near-quantitative conversion and high selectivity using a continuous flow system with a mesoporous Al-SBA-15 catalyst. researchgate.net Such systems demonstrate the potential for developing safer, more efficient, and environmentally friendly chemical processes. researchgate.net

Table 1: Hypothetical Continuous Flow Parameters for this compound Synthesis

| Parameter | Value | Rationale/Reference |

| Reaction Type | Reductive Amination | Common and efficient method for C-N bond formation. rsc.org |

| Reactants | 4-methylaniline, Cyclobutanecarboxaldehyde | Direct precursors to the target molecule. bu.edu |

| Catalyst | 5% Pd/C (Packed-Bed) | Widely used heterogeneous catalyst for hydrogenation and reductive amination. rsc.orgrochester.edu |

| Solvent | Methanol (B129727) or Tetrahydrofuran (THF) | Common solvents for aniline alkylation and flow hydrogenation. rochester.edumdpi.com |

| Reactant Conc. | 0.1 - 0.5 M | Typical concentration range for flow chemistry applications. beilstein-journals.orgresearchgate.net |

| Flow Rate | 0.2 - 1.0 mL/min | Allows for variable residence times to optimize conversion. beilstein-journals.orgmdpi.com |

| Reactor Temp. | 60 - 150 °C | Temperature range often required for N-alkylation of anilines. beilstein-journals.orgresearchgate.net |

| System Pressure | 10 - 20 bar | Elevated pressure can increase reaction rates and prevent solvent boiling. researchgate.net |

| H₂ Source | H₂ gas (controlled feed) or Transfer Hydrogenation (e.g., Ammonium Formate) | Hydrogen is required for the reduction of the imine intermediate. rochester.eduresearchgate.net |

Microfluidic reactors offer enhanced control over reaction conditions due to their high surface-area-to-volume ratio, leading to exceptionally efficient mass and heat transfer. researchgate.net This technology is particularly advantageous for reactions that are highly exothermic or require precise control to avoid side-product formation.

In the synthesis of this compound, a microflow reactor could significantly improve the selectivity of mono-alkylation over di-alkylation, a common challenge in aniline chemistry. researchgate.net Research on the N-alkylation of aromatic amines in microflow reactors has demonstrated the ability to achieve high yields in short reaction times and suppress the formation of undesired byproducts. researchgate.net The rapid mixing and precise temperature control inherent to microfluidic systems would allow for the use of highly reactive alkylating agents under superheating conditions, pushing reaction rates while maintaining selectivity. researchgate.net

Table 2: Comparison of Microfluidic vs. Batch Synthesis for N-Alkylation

| Feature | Microfluidic Synthesis | Conventional Batch Synthesis |

| Heat Transfer | Excellent; rapid dissipation of heat. | Poor; potential for thermal runaway and side reactions. |

| Mass Transfer | Excellent; rapid mixing of reagents. | Limited by stirring speed and vessel geometry. |

| Reaction Time | Seconds to minutes. researchgate.net | Hours to days. |

| Selectivity | High; precise control minimizes byproduct formation. researchgate.net | Often lower; risk of over-alkylation and side reactions. |

| Scalability | Achieved by "scaling out" (running multiple reactors in parallel). | "Scaling up" can be challenging and change reaction outcomes. |

| Safety | High; small reaction volumes minimize risk. rsc.org | Lower; large volumes of reagents pose greater risk. |

High-Throughput Screening in this compound Chemistry